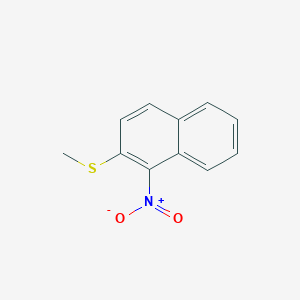

2-(Methylsulfanyl)-1-nitronaphthalene

Description

Overview of Naphthalene (B1677914) as a Core Scaffold for Advanced Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. acs.org Its rigid and lipophilic nature allows it to effectively interact with biological targets, making it a common feature in many approved drugs. acs.org The ability to introduce substituents at various positions on the naphthalene rings enables chemists to systematically modify a molecule's size, shape, and electronic properties, thereby optimizing its function for a specific application. This adaptability has cemented naphthalene's role as a fundamental building block in the design of advanced chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90104-77-1 |

|---|---|

Molecular Formula |

C11H9NO2S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-methylsulfanyl-1-nitronaphthalene |

InChI |

InChI=1S/C11H9NO2S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 |

InChI Key |

GYWRZGDCDJHJJA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methylsulfanyl 1 Nitronaphthalene and Analogous Naphthalene Frameworks

Approaches to Nitronaphthalene Precursors

The preparation of nitronaphthalenes is predominantly achieved through the electrophilic nitration of naphthalene (B1677914) and its derivatives. This approach allows for the direct introduction of a nitro group onto the aromatic ring system.

Electrophilic Nitration of Naphthalene and Derivatives

Electrophilic aromatic substitution is a cornerstone of naphthalene chemistry, with nitration being a prominent example. vedantu.com The reaction typically involves an electrophilic nitrating agent that attacks the electron-rich naphthalene ring. Naphthalene is more reactive than benzene (B151609) in such reactions. vedantu.com The substitution pattern is highly dependent on the stability of the carbocation intermediate (the Wheland intermediate or sigma complex). echemi.comyoutube.com Attack at the C1 (or alpha) position is generally favored over the C2 (or beta) position because the resulting intermediate is more stable. vedantu.comechemi.com This preference is due to the ability to draw more resonance structures for the C1-substituted intermediate that preserve the aromaticity of the second ring. vedantu.comechemi.comyoutube.com Consequently, the nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product and 2-nitronaphthalene (B181648) as the minor product. vedantu.comyoutube.comnih.gov

The most traditional and widely used method for nitrating naphthalene is the "mixed-acid" method, which utilizes a combination of concentrated nitric acid and sulfuric acid. vedantu.comdocbrown.infochegg.com Sulfuric acid, being a stronger acid, protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. youtube.comdocbrown.infochegg.com

The reaction of naphthalene with this mixed acid system readily produces 1-nitronaphthalene as the primary product. docbrown.infoprepchem.com For instance, adding naphthalene to a mixture of 60% nitric acid and 80% sulfuric acid and stirring at 50-60°C yields a product consisting of about 95% 1-nitronaphthalene. prepchem.com The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary depending on the specific reaction conditions, but typically favors the 1-isomer by a ratio of approximately 9:1 or higher. youtube.compnas.org

A study presenting a homogeneous reaction using a classical nitrating mixture in 1,4-dioxane (B91453) reported isolating the product in 96-97% yield, with GC-MS analysis showing it to be 96% 1-nitronaphthalene and 4% 2-nitronaphthalene. scitepress.org

Table 1: Classical Nitration of Naphthalene

| Nitrating Agent | Conditions | Major Product | Product Ratio (1-nitro : 2-nitro) | Yield | Reference |

|---|---|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 50-60°C, 6 hours | 1-Nitronaphthalene | ~95% 1-isomer | Not specified | prepchem.com |

| Conc. HNO₃ / Conc. H₂SO₄ in 1,4-Dioxane | Not specified | 1-Nitronaphthalene | 96 : 4 | 96-97% | scitepress.org |

To overcome the harsh conditions and environmental concerns associated with mixed-acid nitration, various catalytic methods have been developed. These methods often offer improved selectivity and milder reaction conditions.

Catalysts that have been successfully employed in naphthalene nitration include:

Indium(III) triflate and Lanthanum(III) nitrobenzenesulfonates : These Lewis acids can be used as alternatives to sulfuric acid. scitepress.org

Cerium Ammonium (B1175870) Nitrate (CAN) : CAN has been used for the nitration of naphthalene in an ionic liquid, achieving a conversion ratio of over 98%. scitepress.org

Zeolites : Solid acid catalysts like zeolites offer advantages such as reusability and reduced hazardous waste. mdpi.com HBEA zeolite, for example, has been shown to be a highly efficient and reusable catalyst for the nitration of naphthalene with fuming nitric acid. mdpi.com In one study, using HBEA-25 zeolite in 1,2-dichloroethane (B1671644) at -15°C, a 1-nitronaphthalene to 2-nitronaphthalene ratio of 19.2 was achieved with a 68.2% yield. mdpi.com Zeolites have also been used with an NO₂/O₂ system in acetonitrile (B52724) to produce moderate yields (52-80%). scitepress.org

Table 2: Catalytic Nitration of Naphthalene

| Catalyst | Nitrating Agent | Solvent | Conditions | Yield (1-Nitronaphthalene) | Selectivity (1-nitro : 2-nitro) | Reference |

|---|---|---|---|---|---|---|

| HBEA-25 Zeolite | 95% HNO₃ | 1,2-Dichloroethane | -15°C | 68.2% | 19.2 | mdpi.com |

| Cerium Ammonium Nitrate (CAN) | Not specified | Ionic Liquid | Not specified | >98% Conversion | Not specified | scitepress.org |

| Zeolites | NO₂/O₂ | Acetonitrile | Not specified | 52-80% | Not specified | scitepress.org |

Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for highly exothermic reactions like nitration. researchgate.net This technology offers superior control over reaction parameters, enhanced heat transfer, and improved safety, making it suitable for industrial-scale synthesis. researchgate.netacs.org

The continuous flow nitration of naphthalene to 1-nitronaphthalene has been systematically studied. acs.org By optimizing parameters such as the molar ratio of nitric acid to naphthalene, residence time, and reaction temperature in a microreactor, yields of up to 94.96% have been achieved. acs.org A key advantage of flow reactors is their inherent safety; a rapid heat transfer assessment found that the maximum overtemperature during the reaction was only 3.78°C. acs.org This methodology has been successfully scaled up from microreactors to mesoscale flow reactors, demonstrating its potential for large-scale production. acs.org Multi-step continuous-flow systems are also being developed to synthesize complex molecules, including active pharmaceutical ingredients and natural products, in a more streamlined fashion. rsc.orgflinders.edu.au

Nucleophilic Aromatic Substitution Routes for Nitro Group Introduction

While electrophilic nitration is the most direct method, nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for introducing a nitro group, particularly for synthesizing specific isomers that are difficult to obtain directly. This typically involves the displacement of a leaving group, such as a halide, by a nitrite (B80452) salt.

For SₙAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgresearchgate.net The nitro group itself is a powerful activating group. libretexts.orgresearchgate.net Therefore, a common application of SₙAr in this context is not the introduction of a nitro group, but rather the displacement of a nitro group by another nucleophile on a dinitrated or poly-nitrated aromatic system. researchgate.net For instance, the nitro group can act as a leaving group in the presence of a strong nucleophile, a reaction that is particularly effective when the nitro group is ortho or para to another activating group. libretexts.orgresearchgate.net

However, direct introduction of a nitro group via SₙAr can be achieved through ipso-substitution. For example, 1- and 2-naphthylboronic acids react with tert-butyl nitrite in 1,4-dioxane to yield 1- and 2-nitronaphthalenes, respectively, in good yields (75-76%). scitepress.org Similarly, bromo- or iodo-derivatives of naphthalene can undergo catalytic ipso-substitution with potassium nitrite (KNO₂) in the presence of a copper(II) triflate catalyst to form mononitronaphthalenes. scitepress.org

Regioselective Nitration of Naphthalene Derivatives for Positional Control

Achieving regioselectivity in the nitration of naphthalene is crucial for the synthesis of specific isomers. As discussed, direct nitration of unsubstituted naphthalene strongly favors the 1-position due to kinetic control. vedantu.comechemi.com

However, the regioselectivity can be influenced by several factors:

Catalyst and Solvent Choice : The choice of catalyst and solvent can affect the isomer ratio. mdpi.com For example, using modified HBEA zeolite catalysts has been shown to improve the selectivity for 1-nitronaphthalene. mdpi.com

Substituent Effects : The presence of existing substituents on the naphthalene ring directs the position of the incoming nitro group. Electron-donating groups typically activate the ring and direct ortho and para, while electron-withdrawing groups deactivate the ring and direct meta. The specific positional outcome on a naphthalene ring is more complex but follows similar principles of intermediate stability.

Thermodynamic vs. Kinetic Control : While C1 substitution is the kinetically favored product, C2 substitution can sometimes be favored under conditions that allow for equilibration, leading to the thermodynamically more stable product.

Catalyst Shape Selectivity : In heterogeneous catalysis, such as with zeolites, the pore structure of the catalyst can influence which isomer is formed by sterically favoring the transition state leading to one product over another. HZSM-5-supported phosphotungstic acid has been investigated for the regioselective nitration of naphthalene to dinitronaphthalenes, yielding specific ratios of 1,5- and 1,8-dinitronaphthalene. researchgate.net

By carefully selecting the starting material, nitrating agent, and reaction conditions, a degree of control over the position of nitration can be exerted, allowing for the targeted synthesis of specific nitronaphthalene precursors.

Methodologies for Introducing the Methylsulfanyl Moiety

The incorporation of a methylsulfanyl (-SCH₃) group onto a naphthalene scaffold can be achieved through several strategic approaches. These methods generally involve the formation of a carbon-sulfur bond, either by introducing a thiol/thiolate group that is subsequently alkylated or by directly forming the C-S bond with a methylsulfanylating agent.

Thiolation involves the introduction of a sulfhydryl (-SH) group onto the naphthalene ring, which can then be methylated in a subsequent step. For aromatic systems, this is often accomplished through the reduction of a corresponding sulfonyl chloride or by nucleophilic substitution reactions where a sulfur nucleophile displaces a suitable leaving group. While direct C-H thiolation of naphthalenes is challenging, functionalized naphthalenes can be more amenable to these transformations. For instance, activated naphthalene systems can react with sulfur reagents to introduce the thiol group, which serves as a precursor to the methylsulfanyl moiety.

A common and efficient method for forming a methylsulfanyl group is the alkylation of a thiolate intermediate. This process typically follows an Sₙ2 mechanism. A naphthalenethiol can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to generate a highly nucleophilic naphthalenethiolate anion. This anion then readily reacts with a methylating agent, like methyl iodide or dimethyl sulfate, to yield the corresponding methylsulfanyl naphthalene derivative. This two-step sequence—thiolation followed by methylation—is a versatile strategy for accessing a wide range of aryl methyl sulfides.

Table 1: Representative Alkylation Reactions of Thiolates This table presents generalized data for aryl thiolates to illustrate the reaction principle.

| Aryl Thiol | Base | Methylating Agent | Solvent | Typical Yield |

|---|---|---|---|---|

| Naphthalene-2-thiol | Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Ethanol | >90% |

| Naphthalene-1-thiol | Sodium Hydride (NaH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Tetrahydrofuran (THF) | >90% |

Rearrangement reactions, while less common for the direct synthesis of simple aryl sulfides, represent a potential pathway in more complex scenarios. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, could theoretically be designed to transfer a sulfur-containing moiety. However, this approach is highly dependent on the specific substitution pattern of the precursor and is not a conventional route to 2-(methylsulfanyl)-1-nitronaphthalene. Another relevant transformation is the Pummerer rearrangement, which involves the conversion of a sulfoxide (B87167) into an α-acyloxy thioether. orgsyn.org This reaction modifies a pre-existing sulfur-containing group rather than creating the initial C-S bond on the aromatic ring, making it more relevant for subsequent functionalization than for the primary synthesis of the target compound.

The formation of a carbon-sulfur bond directly on the naphthalene ring is a highly effective strategy, particularly through nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction is especially efficient when the naphthalene ring is activated by strong electron-withdrawing groups, such as a nitro group. wikipedia.orglibretexts.org For the synthesis of this compound, a 2-halo-1-nitronaphthalene (e.g., 2-chloro- or 2-bromo-1-nitronaphthalene) serves as an excellent substrate. The nitro group at the C1 position strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack. A sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃), can then displace the halide at the C2 position to form the desired product in high yield. wikipedia.orglibretexts.org

Transition metal-catalyzed cross-coupling reactions also provide powerful methods for C–S bond formation, although they are often more complex than SₙAr reactions on highly activated substrates.

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

The synthesis of this compound is most logically approached through a linear, sequential pathway where the substituents are introduced one at a time onto the naphthalene core. The order of introduction is critical and is dictated by the directing effects of the substituents.

The most viable and widely applicable synthetic route to this compound involves a three-step sequence starting from naphthalene.

Step 1: Nitration of Naphthalene

The initial step is the electrophilic nitration of naphthalene. This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. scitepress.orgrsc.orgyoutube.comnih.gov The reaction exhibits high regioselectivity, with the electrophilic attack preferentially occurring at the C1 (or α) position to yield 1-nitronaphthalene as the major product, often with selectivity exceeding 90-95%. scitepress.org This preference is due to the greater thermodynamic stability of the carbocation intermediate formed during α-attack compared to β-attack. rsc.org

Table 2: Conditions for the Nitration of Naphthalene

| Reagents | Solvent | Temperature | Yield of 1-Nitronaphthalene | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | None | 50-60°C | ~95% | scitepress.org |

| HNO₃ / H₂SO₄ | 1,4-Dioxane | Boiling water bath | 96-97% | google.com |

Step 2: Halogenation of 1-Nitronaphthalene

The second step involves the introduction of a halogen at the C2 position of 1-nitronaphthalene. The nitro group is a deactivating meta-director for electrophilic aromatic substitution. However, under forcing conditions or with specific catalysts, substitution can occur at other positions. The direct bromination of 1-nitronaphthalene using bromine in the presence of a Lewis acid like iron(III) bromide can yield 2-bromo-1-nitronaphthalene. Alternatively, 2-chloro-1-nitronaphthalene can be prepared from 2-nitro-1-naphthylamine via a Sandmeyer reaction, where the amine is converted to a diazonium salt and subsequently displaced by a chloride ion. rsc.org

Step 3: Nucleophilic Aromatic Substitution

The final step is the displacement of the halogen at the C2 position with a methylsulfanyl group. As previously discussed in section 2.2.4, 2-halo-1-nitronaphthalene is highly activated for SₙAr reactions. Treatment with sodium thiomethoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would readily afford this compound. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. wikipedia.orglibretexts.orgpressbooks.pub This final step completes the sequential synthesis of the target molecule.

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

While a direct one-pot tandem synthesis of this compound is not extensively documented, the principles of tandem reactions can be applied to construct the substituted naphthalene core. For instance, a plausible tandem approach could involve an initial Michael addition of a thiol to an appropriately substituted α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to form the naphthalene ring. The nitro group could either be present on one of the starting materials or introduced at a later stage of the tandem sequence.

Another conceptual tandem strategy involves the palladium-catalyzed coupling of an o-halobenzaldehyde with an alkyne bearing a methylsulfanyl group, followed by an intramolecular cyclization and dehydration to furnish the naphthalene scaffold. Subsequent nitration would then yield the target compound. The efficiency of such a sequence lies in the seamless transition from one catalytic cycle to the next without the need for isolating intermediates.

The development of novel catalytic systems is crucial for advancing tandem syntheses of functionalized naphthalenes. For example, multicomponent reactions catalyzed by transition metals like ruthenium can bring together several simple starting materials to construct complex naphthalene derivatives in a single step. nih.govmdpi.com While not yet specifically applied to this compound, these methodologies hold significant promise for future, more efficient synthetic routes.

Advanced Synthetic Techniques for this compound (e.g., High-Pressure Reactions)

The synthesis of this compound can also be approached through advanced synthetic techniques that offer unique advantages over classical methods. One such technique is the use of high-pressure reactions. While specific high-pressure synthesis protocols for this compound are not widely reported, the application of high pressure can be beneficial in key synthetic steps, such as nucleophilic aromatic substitution (SNAr).

The most probable synthetic route to this compound is the nucleophilic aromatic substitution of a 2-halo-1-nitronaphthalene, such as 2-chloro-1-nitronaphthalene, with a methylthiolate source, like sodium thiomethoxide. The nitro group at the 1-position strongly activates the naphthalene ring towards nucleophilic attack at the 2-position.

Table 1: Plausible Reaction Parameters for the SNAr Synthesis of this compound

| Parameter | Condition | Rationale |

| Substrate | 2-Chloro-1-nitronaphthalene | The chlorine atom is a good leaving group, and the nitro group activates the ring for SNAr. |

| Nucleophile | Sodium thiomethoxide (NaSMe) | A readily available and potent source of the methylthiolate nucleophile. |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents that can solvate the ions and facilitate the SNAr reaction. |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | The reaction is likely to proceed at a reasonable rate without excessive side reactions. |

| Pressure | Atmospheric to several kbar | High pressure can accelerate the reaction by decreasing the activation volume, potentially leading to higher yields and shorter reaction times. |

The application of high pressure in this SNAr reaction could offer several advantages. According to the principles of physical organic chemistry, reactions with a negative activation volume are accelerated by an increase in pressure. The formation of the Meisenheimer complex, the intermediate in an SNAr reaction, typically involves bond formation and a decrease in volume, suggesting that high pressure could enhance the reaction rate. This could be particularly useful for less reactive substrates or to enable the reaction to proceed at lower temperatures, thus minimizing potential side reactions.

While experimental data on the high-pressure synthesis of this compound is scarce, the broader field of high-pressure organic synthesis supports its potential applicability for improving the efficiency and selectivity of such transformations.

Reactivity and Chemical Transformations of 2 Methylsulfanyl 1 Nitronaphthalene

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the naphthalene (B1677914) ring. It serves as a versatile handle for a range of functionalization reactions.

Reductive Functionalization of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines and other nitrogen-containing functionalities. The nitro group of 2-(methylsulfanyl)-1-nitronaphthalene can be reduced to various oxidation states, most commonly to the corresponding amine, 2-(methylsulfanyl)naphthalen-1-amine. This transformation is crucial for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

A variety of reducing agents can accomplish this conversion, with the choice of reagent often determining the final product and chemoselectivity. Catalytic hydrogenation using transition metals like palladium, platinum, or Raney nickel is a widely used and efficient method. Alternatively, stoichiometric reductions using metals in acidic media, such as iron, tin, or zinc with hydrochloric acid, are also common.

Table 1: Common Reagents for the Reduction of the Nitro Group

| Reagent/Catalyst System | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | 2-(Methylsulfanyl)naphthalen-1-amine | Methanol or Ethanol, Room Temp, 1-5 atm H₂ |

| H₂, PtO₂ (Adams' catalyst) | 2-(Methylsulfanyl)naphthalen-1-amine | Acetic Acid or Ethanol, Room Temp, 1-3 atm H₂ |

| Fe, HCl or NH₄Cl | 2-(Methylsulfanyl)naphthalen-1-amine | Ethanol/Water, Reflux |

| SnCl₂·2H₂O, HCl | 2-(Methylsulfanyl)naphthalen-1-amine | Ethanol, Reflux |

| Na₂S₂O₄ (Sodium dithionite) | 2-(Methylsulfanyl)naphthalen-1-amine | Water/Dioxane, 80-100 °C |

| Zn, NH₄Cl | 1-(Methylsulfanyl)-2-naphthylhydroxylamine | Water/Ethanol, 0-10 °C |

Under controlled conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. For instance, using reagents like zinc dust with ammonium (B1175870) chloride can yield 1-(methylsulfanyl)-2-naphthylhydroxylamine.

Nitro Group as an Activating Group in Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). By reducing the electron density of the naphthalene system, particularly at the ortho and para positions, it facilitates attack by nucleophiles. In this compound, the nitro group at the C1 position strongly activates the C2 and C4 positions.

This activation allows for the displacement of a suitable leaving group at these positions. While the methylsulfanyl group itself is not a typical leaving group, substitution can occur at other positions if a leaving group (like a halogen) is present. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction's feasibility, and the presence of the ortho-nitro group is crucial for this stabilization.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (at an activated position with a leaving group) |

|---|---|

| RO⁻ (Alkoxide) | Naphthyl ether derivative |

| R₂NH (Amine) | N-substituted naphthylamine derivative |

| RS⁻ (Thiolate) | Naphthyl sulfide (B99878) derivative |

| CN⁻ (Cynanide) | Naphthonitrile derivative |

| N₃⁻ (Azide) | Azidonaphthalene derivative |

Cycloaddition Reactions Involving Nitroarenes (e.g., Diels-Alder Dearomatization)

The electron-deficient character imparted by the nitro group can enable the naphthalene ring of this compound to participate in cycloaddition reactions. One notable example is the Diels-Alder reaction, a powerful tool for forming six-membered rings. rsc.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. rsc.org Nitro-substituted alkenes are known to be effective dienophiles due to the electron-withdrawing capacity of the nitro group. asianpubs.org

In the case of nitroarenes, the aromatic ring itself can act as the dienophile component, leading to dearomatization. rsc.org These reactions often require forcing conditions or highly reactive dienes. The reaction of this compound with a suitable diene could potentially lead to complex, three-dimensional bicyclic structures. This dearomatization strategy is a modern approach to rapidly building molecular complexity from simple aromatic precursors. rsc.org

Table 3: Hypothetical Diels-Alder Dearomatization of the Naphthalene Ring

| Diene | Cycloaddition Type | Potential Adduct Structure |

|---|---|---|

| Cyclopentadiene | [4+2] Cycloaddition | Fused polycyclic system |

| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Functionalized bicyclic system |

| Danishefsky's diene | [4+2] Cycloaddition | Oxygenated polycyclic system |

Biotransformations of the Nitro Group (e.g., Bioreduction in Microbial Systems)

Microorganisms have evolved diverse enzymatic pathways to metabolize nitroaromatic compounds, which are often environmental pollutants. thieme-connect.comorganic-chemistry.org The biotransformation of this compound would likely be initiated by the enzymatic reduction of the nitro group. thieme-connect.com This process is typically carried out by a class of enzymes known as nitroreductases, which are found in a wide range of anaerobic and aerobic bacteria and fungi. thieme-connect.comnih.gov

The reduction proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamino intermediates, ultimately leading to the corresponding aromatic amine. thieme-connect.com In some microbial systems, these compounds can serve as a source of nitrogen or carbon for growth. thieme-connect.comresearchgate.net Alternatively, some aerobic bacteria employ dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. guidechem.com For instance, the catabolism of 1-nitronaphthalene (B515781) in Sphingobium sp. is initiated by a dioxygenase that converts the substrate to 1,2-dihydroxynaphthalene. guidechem.com

Table 4: Key Steps in the Bioreduction of the Nitro Group

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1 | This compound | Nitroreductase | 2-(Methylsulfanyl)-1-nitrosonaphthalene |

| 2 | 2-(Methylsulfanyl)-1-nitrosonaphthalene | Nitroreductase/Hydroxylamine Reductase | N-[2-(Methylsulfanyl)-1-naphthyl]hydroxylamine |

| 3 | N-[2-(Methylsulfanyl)-1-naphthyl]hydroxylamine | Hydroxylamine Reductase | 2-(Methylsulfanyl)naphthalen-1-amine |

Reactions of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group, a thioether, is susceptible to oxidation, providing a pathway to sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry and materials science.

Oxidation Reactions of Sulfur (e.g., Sulfoxides, Sulfones)

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly alters the electronic properties of the substituent, making it more electron-withdrawing and increasing its polarity.

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires careful choice of the oxidizing agent and reaction conditions. Common reagents for this purpose include mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Stronger oxidizing conditions, such as using an excess of H₂O₂ or m-CPBA, often with a catalyst, will typically lead to the formation of the sulfone. rsc.orgorganic-chemistry.org

Table 5: Oxidation of the Methylsulfanyl Group

| Reagent | Product | Typical Conditions |

|---|---|---|

| H₂O₂ (1 equiv) | 2-(Methylsulfinyl)-1-nitronaphthalene (Sulfoxide) | Acetic Acid, Room Temp |

| m-CPBA (1 equiv) | 2-(Methylsulfinyl)-1-nitronaphthalene (Sulfoxide) | Dichloromethane, 0 °C to Room Temp |

| NaIO₄ | 2-(Methylsulfinyl)-1-nitronaphthalene (Sulfoxide) | Methanol/Water, Room Temp |

| H₂O₂ (>2 equiv) | 2-(Methylsulfonyl)-1-nitronaphthalene (Sulfone) | Acetic Acid, Heat |

| m-CPBA (>2 equiv) | 2-(Methylsulfonyl)-1-nitronaphthalene (Sulfone) | Dichloromethane, Room Temp |

| Oxone® (KHSO₅) | 2-(Methylsulfonyl)-1-nitronaphthalene (Sulfone) | Methanol/Water, Room Temp |

These oxidation reactions provide access to 2-(methylsulfinyl)-1-nitronaphthalene and 2-(methylsulfonyl)-1-nitronaphthalene, compounds with distinct physical and chemical properties compared to the parent thioether.

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, imparting nucleophilic character. This allows it to react with various electrophiles, most notably in oxidation and alkylation reactions. However, the presence of the strong electron-withdrawing nitro group at the ortho position (C1) significantly diminishes the electron density on the sulfur atom through inductive and resonance effects. This deactivation makes the sulfur in this compound less nucleophilic than in an unsubstituted aryl methyl sulfide.

Despite this reduced reactivity, the sulfur atom can undergo oxidation with strong oxidizing agents. For instance, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations increase the oxidation state of the sulfur and further withdraw electron density from the naphthalene ring.

Table 1: Predicted Nucleophilic Reactions at the Sulfur Atom

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| m-CPBA (1 equiv.) | 2-(Methylsulfinyl)-1-nitronaphthalene | S-Oxidation |

| m-CPBA (>2 equiv.) | 2-(Methylsulfonyl)-1-nitronaphthalene | S-Oxidation |

Elimination and Substitution Reactions Involving the Methylsulfanyl Group

While the methylsulfanyl group is typically a poor leaving group, its attachment to a naphthalene ring that is highly activated by an ortho-nitro group renders it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. libretexts.orglibretexts.org

In this mechanism, a potent nucleophile attacks the carbon atom bearing the methylsulfanyl group (C2), leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the methylthiolate anion (CH₃S⁻) restores the aromaticity of the ring system, resulting in the net substitution of the methylsulfanyl group. A variety of strong nucleophiles, such as alkoxides, amines, and thiolates, can potentially displace the methylsulfanyl group under appropriate reaction conditions. quizlet.com

Table 2: Potential SNAr Reactions

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-1-nitronaphthalene |

| Amine | Piperidine | 1-(1-Nitronaphthalen-2-yl)piperidine |

Reactions of the Naphthalene Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is challenging due to the powerful deactivating effect of the nitro group, which significantly reduces the nucleophilicity of the entire ring system. minia.edu.egyoutube.com The outcome of such a reaction is determined by the combined directing effects of the two substituents.

Nitro Group (-NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position relative to itself. In the naphthalene system, a deactivating group at C1 strongly deactivates the ring it is on and directs substitution to the other ring, primarily at the C5 and C8 positions. researchgate.net

Methylsulfanyl Group (-SMe): This group is generally considered activating due to the ability of the sulfur's lone pairs to donate electron density via resonance. It is an ortho, para-director.

In this molecule, the deactivating effect of the nitro group is dominant. Therefore, electrophilic attack is highly unlikely to occur on the first ring (containing the substituents). The reaction will be directed to the second, less deactivated ring. Both the C1-nitro group and the C2-methylsulfanyl group favor substitution on the second ring. The primary sites of attack would be the C5 and C8 positions, which are analogous to the para positions relative to the first ring. researchgate.net

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(Methylsulfanyl)-1,5-dinitronaphthalene and 2-(Methylsulfanyl)-1,8-dinitronaphthalene |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-(methylsulfanyl)-1-nitronaphthalene and 8-Bromo-2-(methylsulfanyl)-1-nitronaphthalene |

Ring-Opening and Dearomatization Pathways

The aromatic stability of the naphthalene core can be overcome under specific and often harsh reaction conditions, leading to dearomatization or complete ring-opening.

Oxidative Ring-Opening: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the aromatic rings. By analogy with 1-nitronaphthalene, which is oxidized to 3-nitrophthalic acid, the oxidation of this compound would likely cleave the unsubstituted ring, yielding a substituted phthalic acid derivative. infinitylearn.com The methylsulfanyl group may also be oxidized to a sulfonyl group under these conditions.

Reductive Dearomatization: Catalytic hydrogenation with catalysts like platinum or palladium can reduce both the nitro group and the aromatic rings. Under controlled conditions, it might be possible to achieve partial reduction, leading to tetralin derivatives (tetrahydronaphthalenes). The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, is a classic method for dearomatizing aromatic rings, which could potentially yield dihydronaphthalene derivatives. nih.gov

Catalytic Dearomatization: Modern synthetic methods have been developed for the catalytic dearomatization of naphthalenes, including transition-metal-catalyzed hydroalkylation and cyclopropanation reactions, which could provide access to complex polycyclic structures. nih.govrsc.org

Radical Reactions on the Naphthalene Core

The presence of a nitro group makes the naphthalene ring highly susceptible to radical-nucleophilic aromatic substitution (SRN1). wikipedia.org This multi-step chain reaction provides an alternative pathway to the SNAr mechanism for the substitution of a leaving group.

The SRN1 mechanism is initiated by the transfer of an electron to the substrate, forming a radical anion. The nitro group is exceptionally effective at stabilizing this intermediate. This radical anion can then eject a leaving group (such as the methylthiolate anion) to form an aryl radical. This radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. organicreactions.org This pathway allows for substitutions that may not be feasible under standard SNAr conditions.

Enzymatic Biotransformations of the Naphthalene Moiety

The biotransformation of naphthalene and its derivatives is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver and other tissues. researchgate.netpsu.edu For this compound, several metabolic pathways can be predicted based on studies of related compounds like naphthalene, 1-nitronaphthalene, and methylnaphthalenes. nih.gov

Ring Oxidation: The primary route for naphthalene metabolism involves CYP-catalyzed epoxidation of the aromatic ring to form an arene oxide. This reactive intermediate can be detoxified by conjugation with glutathione (B108866) or hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol. Further oxidation can lead to the formation of catechols and naphthols (hydroxylated naphthalenes). psu.eduacs.org For this specific molecule, oxidation could occur on either ring, though it is often regioselective.

Side-Chain Oxidation: The methylsulfanyl group can be a target for enzymatic oxidation. S-oxidation by CYPs or flavin-containing monooxygenases (FMOs) would produce the corresponding sulfoxide and sulfone metabolites. Another possibility is S-demethylation, analogous to the common O-demethylation of methoxy (B1213986) groups. nih.gov

Nitro-Reduction: The nitro group can be reduced by nitroreductase enzymes, particularly under hypoxic conditions, to form nitroso, hydroxylamino, and ultimately amino (-NH₂) derivatives. These reduced metabolites are often highly reactive. nih.gov

These metabolic pathways can occur concurrently, leading to a complex mixture of metabolites with varying degrees of oxidation, reduction, and conjugation.

Table 4: Potential Enzymatic Biotransformations and Metabolites

| Metabolic Pathway | Key Enzyme Family | Potential Metabolites |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2A13) | Hydroxylated derivatives (naphthols), Dihydrodiols |

| S-Oxidation | Cytochrome P450, FMOs | 2-(Methylsulfinyl)-1-nitronaphthalene, 2-(Methylsulfonyl)-1-nitronaphthalene |

Synergistic and Antagonistic Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound is intricately governed by the electronic and steric interplay between the methylsulfanyl (-SMe) and nitro (-NO2) groups. These substituents exert both individual and combined effects on the electron density and accessibility of the naphthalene ring, leading to synergistic or antagonistic outcomes in various chemical transformations.

The methylsulfanyl group at the 2-position is generally considered an ortho, para-directing activator in electrophilic aromatic substitution reactions. This is due to the ability of the sulfur atom to donate a lone pair of electrons into the aromatic system via the mesomeric effect (+M), which outweighs its inductive electron-withdrawing effect (-I). This electron donation increases the electron density of the naphthalene ring, particularly at the positions ortho and para to the -SMe group, making the molecule more susceptible to attack by electrophiles.

Conversely, the nitro group at the 1-position is a strong deactivating group and a meta-director. Its powerful electron-withdrawing nature, through both the mesomeric (-M) and inductive (-I) effects, significantly reduces the electron density of the aromatic system. This deactivation makes electrophilic substitution reactions more difficult and directs incoming electrophiles to the positions meta to the nitro group.

In this compound, the positioning of these two groups leads to a complex interplay of their electronic effects. The activating +M effect of the methylsulfanyl group and the deactivating -M effect of the nitro group can either reinforce or counteract each other's influence on specific positions of the naphthalene rings.

Synergistic Effects:

Synergism occurs when the effects of both substituents combine to enhance reactivity at a particular position or favor a specific reaction pathway. For instance, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack. The methylsulfanyl group, in this context, can have a synergistic effect. While it is an electron-donating group, its presence can influence the stability of intermediates.

Antagonistic Effects:

The steric hindrance between the peri-positioned nitro group and the hydrogen at the 8-position can also influence the planarity of the nitro group with the naphthalene ring, potentially altering its electronic interaction. The adjacent methylsulfanyl group can further contribute to steric crowding, which may affect the approach of reagents.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity

| Position | Effect of -SMe (at C2) | Effect of -NO2 (at C1) | Combined Effect | Predicted Reactivity |

| 3 | Activating (+M) | Deactivating (-M, -I) | Antagonistic | Reduced |

| 4 | Activating (+M) | Deactivating (-M, -I) | Antagonistic | Reduced |

| 5 | Deactivating (-I) | Deactivating (-M, -I) | Synergistic (Deactivation) | Significantly Reduced |

| 6 | Deactivating (-I) | Deactivating (-M, -I) | Synergistic (Deactivation) | Significantly Reduced |

| 7 | Deactivating (-I) | Deactivating (-M, -I) | Synergistic (Deactivation) | Significantly Reduced |

| 8 | Deactivating (-I) | Deactivating (-M, -I) & Steric Hindrance | Synergistic (Deactivation) | Significantly Reduced |

Table 2: Predicted Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

| Position of Attack | Leaving Group | Effect of -NO2 (at C1) | Effect of -SMe (at C2) | Combined Effect | Predicted Reactivity |

| 1 | -NO2 | Activating (stabilizes intermediate) | Electron-donating | Antagonistic (destabilizes intermediate) | Moderate |

| 2 | -SMe | Activating (stabilizes intermediate) | N/A | Activating | Favorable |

It is important to note that the actual reactivity will also be influenced by the specific reaction conditions, including the nature of the reagent, solvent, and temperature.

Mechanistic Investigations of Reactions Involving 2 Methylsulfanyl 1 Nitronaphthalene

Elucidation of Reaction Pathways for Nitro Group Transformations

The transformation of the nitro group in nitroaromatic compounds is a key area of study due to its relevance in toxicology and drug metabolism. nih.govnih.gov The reduction of the nitro group can proceed through a series of intermediates, the formation and reactivity of which are governed by the specific reaction conditions and enzymatic systems involved.

The reduction of nitroaromatic compounds like 2-(methylsulfanyl)-1-nitronaphthalene is often initiated by electron transfer (ET) processes. nih.gov These processes can be categorized as either single-electron or two-electron pathways. In biological systems, flavoenzymes, such as nitroreductases, are key players in catalyzing these transformations. nih.govnih.gov

A single-electron transfer to the nitroaromatic ring results in the formation of a nitro anion radical (ArNO₂⁻). This initial reduction step is a critical event, as the subsequent reactivity of this radical species can lead to various downstream effects. nih.govnih.gov The one-electron redox potentials of nitroaromatic compounds are a key determinant of the kinetics of these reactions. nih.gov

Alternatively, a two-electron reduction, often catalyzed by oxygen-insensitive nitroreductases, can directly convert the nitro group to a nitroso intermediate (ArNO). nih.gov This pathway avoids the formation of the free nitro anion radical. The enzymatic mechanism typically follows a ping-pong bi-bi kinetic model, where the enzyme's flavin cofactor is first reduced by a donor like NADH or NADPH, and then reoxidized by the nitroaromatic substrate. nih.gov

The specific pathway followed, whether single or two-electron transfer, can be influenced by the nature of the reducing agent and the structure of the nitroaromatic compound itself.

The formation of the nitro anion radical (ArNO₂⁻) is a hallmark of single-electron reduction pathways. nih.govnih.gov This radical intermediate can undergo several fates. Under aerobic conditions, it can transfer an electron to molecular oxygen to generate a superoxide (B77818) radical, regenerating the parent nitroaromatic compound in a futile cycle. nih.gov This process can contribute to oxidative stress.

Under anaerobic conditions, the nitro anion radical can be further reduced to the nitroso species, then to a hydroxylamine (B1172632) (ArNHOH), and finally to the corresponding amine (ArNH₂). nih.gov The stability and reactivity of the nitro radical anion are influenced by factors such as the presence of proton donors and the electronic properties of the substituents on the aromatic ring. researchgate.net For instance, the presence of electron-withdrawing groups can stabilize the radical anion.

The following table illustrates the typical intermediates in the reductive pathway of a generic nitroaromatic compound:

| Intermediate | Chemical Formula | Key Features |

| Parent Nitroaromatic | ArNO₂ | Starting material |

| Nitro Anion Radical | ArNO₂⁻ | Formed by single-electron transfer |

| Nitroso Intermediate | ArNO | Formed by two-electron reduction or further reduction of the radical anion |

| Hydroxylamine | ArNHOH | A key toxic intermediate |

| Amine | ArNH₂ | Final reduction product |

This table presents a generalized pathway for nitroaromatic reduction.

Computational chemistry provides valuable insights into the mechanisms of nitroarene reactions through the analysis of transition states. nih.govresearchgate.net For nucleophilic aromatic substitution (SNAr) reactions, which can be influenced by the strongly electron-withdrawing nitro group, theoretical calculations can help elucidate the rate-determining step, which is often the initial addition of the nucleophile to the aromatic ring. mdpi.com

Mechanistic Aspects of Methylsulfanyl Group Reactivity

The methylsulfanyl group (-SCH₃) in this compound offers another site for chemical transformations, primarily involving the sulfur atom.

Thioethers, such as aryl methyl sulfides, can react with alkylating agents to form sulfonium (B1226848) ions ([ArS(CH₃)R]⁺). wikipedia.org This reaction typically proceeds via an SN2 mechanism. The formation of a sulfonium salt from this compound would involve the attack of the sulfur atom on an electrophile. These sulfonium salts can be valuable intermediates in organic synthesis, for example, as precursors to sulfur ylides. wikipedia.orgnih.gov

Aryl sulfonium salts can also be synthesized from arenes using reagents like dibenzothiophene (B1670422) S-oxide in the presence of triflic anhydride, which generate electrophilic sulfur species. researchgate.net The reactivity of the methylsulfanyl group in this compound towards electrophiles would be influenced by the electronic effects of the nitro-substituted naphthalene (B1677914) ring.

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of a sulfoxide (B87167) (a sulfinyl group, -S(O)CH₃) and subsequently a sulfone (a sulfonyl group, -S(O)₂CH₃). rsc.orgorganic-chemistry.orgacs.orgorganic-chemistry.org The oxidation of aryl methyl sulfides can be achieved using various oxidizing agents.

Mechanistic studies on the oxidation of aryl sulfides have revealed that the reaction can proceed through different pathways depending on the oxidant and reaction conditions. For instance, the oxidation of 4-nitrophenyl methyl sulfide (B99878) with dimethyldioxirane (B1199080) in less polar solvents proceeds via a concerted nucleophilic displacement mechanism. rsc.org However, in more polar aqueous environments, the mechanism can shift to a two-step process involving a betaine (B1666868) intermediate. rsc.org

The oxidation of sulfides to sulfoxides and then to sulfones can often be controlled by the choice of oxidant and reaction stoichiometry. The electron-withdrawing nitro group on the naphthalene ring is expected to influence the nucleophilicity of the sulfur atom, thereby affecting the rate of oxidation.

The following table summarizes the oxidation states of the sulfur in the methylsulfanyl group and its oxidized derivatives:

| Compound Type | Functional Group | Oxidation State of Sulfur |

| Aryl Methyl Sulfide | -SCH₃ | -2 |

| Aryl Methyl Sulfoxide | -S(O)CH₃ | 0 |

| Aryl Methyl Sulfone | -S(O)₂CH₃ | +2 |

This table illustrates the progressive oxidation of the methylsulfanyl group.

Influence of Aromaticity and Steric Factors on Reaction Mechanisms

The reactivity of this compound is fundamentally governed by the inherent characteristics of the naphthalene ring system and the electronic and steric properties of its substituents: the nitro group (-NO₂) and the methylsulfanyl group (-SCH₃).

Aromaticity: The naphthalene core consists of two fused benzene (B151609) rings, sharing a common aromatic π-electron system. In electrophilic aromatic substitution reactions, maintaining this aromaticity is a significant driving force. When naphthalene undergoes electrophilic attack, the formation of the intermediate carbocation (Wheland intermediate) temporarily disrupts the aromatic system. The stability of this intermediate is key to determining the reaction's regioselectivity. Attack at the 1-position (or α-position) is kinetically favored over the 2-position (or β-position) because the resulting intermediate is better stabilized by resonance. Specifically, the carbocation from α-attack has more resonance structures that preserve one of the intact benzene rings, which is energetically favorable. wordpress.comyoutube.com In this compound, the nitro group is already at the α-position, a common outcome of direct nitration of substituted naphthalenes.

Steric Factors: Steric hindrance plays a critical role, particularly for substituents at the 1-position. A group at the C-1 position experiences steric repulsion from the hydrogen atom at the C-8 position (a peri-interaction). wordpress.com For this compound, the nitro group at the C-1 position is subject to this steric strain, which can influence its conformation and reactivity.

The methylsulfanyl group at the C-2 position also contributes to the steric environment. While less hindered than the C-1 position, its presence can influence the approach of reagents. In reactions where the substituents themselves are the targets, such as the reduction of the nitro group or oxidation of the methylsulfanyl group, steric crowding from the adjacent group can affect the reaction rate. For instance, in palladium-catalyzed cross-coupling reactions involving nitroarenes, increased steric hindrance from multiple substituents on the aromatic ring has been shown to be detrimental to the reaction's success. acs.org The coupling of 2,6-dimethylnitrobenzene, for example, failed to yield a product, highlighting the negative impact of steric hindrance near the reaction center. acs.org

The electronic nature of the substituents also directs reactivity. The nitro group is a strong electron-withdrawing group, deactivating the ring towards further electrophilic substitution. Conversely, the methylsulfanyl group is an ortho-, para-directing activator. The combined influence of these groups makes the naphthalene ring electron-deficient and governs the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution.

| Position of Attack | Number of Resonance Structures | Structures with an Intact Benzene Ring | Relative Stability |

|---|---|---|---|

| 1-position (α) | 7 | 4 | More Stable (Kinetically Favored) |

| 2-position (β) | 6 | 2 | Less Stable |

Solvent Effects and Catalytic Roles in Transformation Mechanisms

The reaction medium and the presence of catalysts are pivotal in controlling the transformations of this compound. They can alter reaction rates, selectivity, and even the nature of the products formed.

Solvent Effects: Solvents can influence reaction mechanisms by solvating reactants, intermediates, and transition states. The polarity of the solvent is particularly important. In reactions involving charged intermediates, polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction. A study on the photochemical reaction of naphthalene with 2-(diethylamino)ethanol (B1670525) demonstrated a dramatic solvent effect; the reaction in nonpolar benzene proceeds via a geminate radical ion pair, while in polar acetonitrile (B52724), it involves free radical ions, leading to different products. psu.edu This illustrates how solvent choice can fundamentally alter reaction pathways.

Catalytic Roles: Catalysts provide an alternative, lower-energy pathway for a chemical reaction. For transformations involving this compound, various catalytic systems can be employed.

Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions. In a denitrative C-N cross-coupling, a system of Pd(acac)₂ with a biaryl phosphine (B1218219) ligand (BrettPhos) was effective. acs.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The study noted that a methylthio-substituted nitrobenzene (B124822) was a poor substrate, yielding only 12% of the product, suggesting that the sulfur atom might interfere with the palladium catalyst. acs.org

Lewis Acid Catalysis: Lewis acids can act as co-catalysts. In the same palladium-catalyzed reaction, the addition of aluminum triflate (Al(OTf)₃) as an additive in PhCF₃ solvent significantly increased the reaction yield from 52% to 85%. acs.org The Lewis acid is thought to assist in the activation of the nitro group, facilitating its cleavage from the aromatic ring.

Acid/Base Catalysis: Many reactions are promoted by acids or bases. The nitration of naphthalene itself is catalyzed by sulfuric acid, which protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). docbrown.info In the denitrative coupling reaction, a base such as potassium phosphate (B84403) (K₃PO₄) is essential, while other bases like CsF or DBU completely suppressed the reaction. acs.org This highlights the specific role of the base in the reaction mechanism, likely in the deprotonation of the nucleophile.

The table below summarizes the optimization of a catalytic system for a reaction analogous to those that this compound could undergo, demonstrating the critical influence of solvent, ligand, and additives.

| Entry | Catalyst/Ligand | Base | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(acac)₂ / BrettPhos | K₃PO₄ | None | PhCF₃ | 52 |

| 2 | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | None | Anisole | Lower Yield |

| 3 | Pd(acac)₂ / BrettPhos | t-BuOK | None | Anisole | 0 |

| 4 | Pd(acac)₂ / BrettPhos | K₃PO₄ | None | 1,4-Dioxane (B91453) | Lower Yield |

| 5 | Pd(acac)₂ / BrettPhos | K₃PO₄ | None | Anisole | 84 |

| 6 | Pd(acac)₂ / XPhos | K₃PO₄ | None | Anisole | Lower Yield |

| 7 | Pd(acac)₂ / BrettPhos | K₃PO₄ | Al(OTf)₃ | PhCF₃ | 85 |

Data adapted from a study on denitrative sulfoximination of nitroarenes. acs.org

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., DFT) for Ground and Excited States

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-(methylsulfanyl)-1-nitronaphthalene, DFT calculations would provide crucial information about its geometry, orbital energies, and electronic distribution in both its ground and excited states.

Such studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this, key electronic properties can be calculated. While no specific data exists for this compound, a hypothetical DFT study would likely generate data similar to that for related nitroaromatic and sulfur-containing compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Expected Value/Description | Significance |

| HOMO Energy | Value in eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Value in eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | Value in eV | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | Charge distribution on each atom | Reveals the partial positive and negative charges on different atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |

Analysis of the excited states, often performed using Time-Dependent DFT (TD-DFT), would predict the molecule's UV-visible absorption spectrum and provide insights into its photochemical behavior. For instance, studies on the related compound 2-methyl-1-nitronaphthalene (B1630592) have explored its excited-state dynamics, revealing rapid intersystem crossing to the triplet manifold. Similar investigations for this compound would elucidate the influence of the methylsulfanyl group on these photophysical processes.

Reaction Coordinate Analysis and Transition State Modeling

To understand the chemical reactions that this compound might undergo, computational chemists would perform reaction coordinate analyses and model the transition states of potential transformations. This involves mapping the energy of the system as it progresses from reactants to products, identifying the highest energy point along this path—the transition state.

For example, a common reaction for nitroaromatic compounds is nucleophilic aromatic substitution. A theoretical study could model the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion. This would involve calculating the energy barrier (activation energy) for the substitution of either the nitro group or the methylsulfanyl group. The results would indicate which group is more likely to be displaced and under what conditions the reaction might proceed.

Table 2: Hypothetical Transition State Analysis for a Nucleophilic Aromatic Substitution Reaction

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Key Structural Features of Transition State |

| Attack at C1 (ipso-substitution of -NO2) | Data not available | Data not available | Formation of a Meisenheimer-like complex with the nucleophile bonded to the carbon bearing the nitro group. |

| Attack at C2 (ipso-substitution of -SCH3) | Data not available | Data not available | Formation of a Meisenheimer-like complex with the nucleophile bonded to the carbon bearing the methylsulfanyl group. |

These calculations would be instrumental in predicting the feasibility and regioselectivity of various chemical transformations.

Prediction of Reactivity and Regioselectivity

Building upon electronic structure calculations, various theoretical descriptors can be used to predict the reactivity and regioselectivity of this compound. Fukui functions, for instance, are derived from the change in electron density upon the addition or removal of an electron and can identify the most electrophilic and nucleophilic sites within the molecule.

Electrophilic Attack: The sites with the highest values of the Fukui function for nucleophilic attack (f+) would be the most susceptible to attack by electrophiles.

Nucleophilic Attack: The sites with the highest values of the Fukui function for electrophilic attack (f-) would be the most likely targets for nucleophiles.

For this compound, one would expect the electron-withdrawing nitro group to deactivate the naphthalene (B1677914) ring towards electrophilic substitution, while activating it for nucleophilic substitution. The interplay between the electron-donating methylsulfanyl group and the electron-withdrawing nitro group would determine the precise regioselectivity, which could be quantitatively predicted through these computational methods.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in various solvents or in the presence of biological macromolecules. These simulations model the movements of atoms over time, providing insights into intermolecular interactions, conformational changes, and solvation processes.

An MD simulation of this compound in water, for example, would reveal how water molecules arrange themselves around the solute and would allow for the calculation of the free energy of solvation. If the compound were being investigated for potential biological activity, MD simulations could be used to model its interaction with a target protein, providing information on binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity Descriptors)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds including this compound, a QSAR model could be developed to predict a specific property, such as toxicity or reaction rate.

In the context of chemical reactivity, a QSAR study would focus on descriptors that quantify the electronic and steric properties of the molecules. These descriptors, calculated using computational chemistry methods, would then be correlated with experimentally determined reactivity data.

Table 3: Potential Chemical Reactivity Descriptors for a QSAR Study of Nitronaphthalene Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Quantify the electronic nature of the molecule, influencing its ability to participate in electrostatic and orbital-controlled reactions. |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters) | Describe the size and shape of the molecule, which can affect its ability to approach and interact with other reactants. |

| Topological | Connectivity indices (e.g., Wiener index, Kier & Hall indices) | Numerical descriptors of the molecular structure that can correlate with various physical and chemical properties. |

While no specific QSAR studies on the chemical reactivity of this compound have been reported, the methodologies are well-established for nitroaromatic compounds in general, often in the context of predicting their toxicity. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for Reaction Products and Intermediates

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

MS and HRMS: Standard mass spectrometry would confirm the molecular weight of 2-(methylsulfanyl)-1-nitronaphthalene (C₁₁H₉NO₂S), which is approximately 219.04 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nist.gov

Hyphenated Techniques (LC-MS/MS, GC-MS): When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry becomes a versatile tool for analyzing complex mixtures and identifying trace components. mdpi.com GC-MS is particularly suitable for volatile and thermally stable compounds. nih.govnist.gov LC-MS/MS (tandem mass spectrometry) can provide structural information through controlled fragmentation of a selected parent ion, which is crucial for identifying metabolites or degradation products in various matrices. lcms.cz

Table 2: Mass Spectrometry Data for 2-Methyl-1-nitronaphthalene (B1630592) (Analog)

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Key Fragmentation Peaks (m/z) | 140, 115, 187, 141 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the nitro group (NO₂) and the aromatic naphthalene (B1677914) ring.

Key expected absorption bands include:

Asymmetric and Symmetric NO₂ Stretching: Strong absorptions typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro functional group.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-S Stretching: Weaker absorptions typically found in the 800-600 cm⁻¹ region.

Data from related compounds like 2-methyl-1-nitronaphthalene confirms these characteristic absorption regions. nih.gov

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov While the parent this compound molecule is not a radical, EPR can be a vital tool for studying its chemical reactions. Nitroaromatic compounds can undergo reduction to form radical anions. EPR spectroscopy would be the definitive method to detect and characterize such transient radical intermediates if they were formed during a reaction, providing insight into reaction mechanisms. ljmu.ac.uk The technique involves trapping short-lived radicals to form more stable radical adducts that can be readily detected. nih.gov No specific EPR studies on this compound were identified in the search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule, including the planarity of the naphthalene system and the orientation of the nitro and methylsulfanyl substituents relative to the ring.

For instance, the crystal structure analysis of a similar compound, 2-methoxy-1-nitronaphthalene, revealed detailed information about its molecular geometry and crystal packing, including the dihedral angle between the nitro group and the naphthalene system. nih.govresearchgate.net Such data is crucial for understanding solid-state properties and intermolecular forces like C—H···O interactions and π–π stacking. nih.gov

Table 3: Representative Crystallographic Data for 2-Methoxy-1-nitronaphthalene (Analog)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

Source: Acta Crystallographica Section E nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating components of a mixture and is widely used to monitor the progress of a chemical reaction and to assess the purity of the final product. A suitable reversed-phase HPLC method would be developed to separate this compound from starting materials, byproducts, and other impurities. The purity is typically determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an excellent method for purity analysis. nih.govnist.gov The compound is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. As with HPLC, the resulting chromatogram allows for the quantification of the product's purity.

Applications in Advanced Organic Synthesis and Materials Science

2-(Methylsulfanyl)-1-nitronaphthalene as a Building Block in Multi-Step Synthesis

Multi-step synthesis relies on versatile building blocks that can be elaborated into more complex molecular architectures. The unique substitution pattern of this compound, featuring both an electron-donating methylsulfanyl group and an electron-withdrawing nitro group, suggests its potential as a valuable synthetic intermediate. However, specific, documented examples of its use are not widely reported.

Precursor for Complex Heterocyclic Systems

The juxtaposition of the nitro and methylsulfanyl groups on the naphthalene (B1677914) core presents a reactive scaffold potentially suitable for constructing complex heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent methylsulfanyl group or other introduced functionalities. Such transformations could theoretically lead to the formation of thia-aza-polycyclic aromatic compounds. Despite this potential, specific studies detailing the successful synthesis of complex heterocyclic systems from this compound are not readily found in the current body of scientific literature.

Intermediate in the Synthesis of Functionalized Naphthalene Derivatives

The synthesis of functionalized naphthalene derivatives is a significant area of organic chemistry, driven by their applications in pharmaceuticals and materials. While methods exist for synthesizing various methylthionaphthalene derivatives, often starting from bromonaphthalenes, the specific role of this compound as a key intermediate in the synthesis of other functionalized naphthalenes is not a common theme in published research. Its functional groups could, in principle, be modified; for instance, the nitro group can be converted into a variety of other substituents, and the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, thereby accessing a range of derivatives. However, dedicated studies showcasing these transformations are scarce.

Integration into High-Performance Materials Design (e.g., Optical Materials, Electronic Materials)

Naphthalene-based compounds are known for their electronic and optical properties, making them components in the design of high-performance materials. The electronic characteristics of naphthalene derivatives can be tuned by the introduction of substituents. An investigation into the electronic properties of various hydroxyl-substituted naphthalene derivatives has been conducted, but similar detailed studies on this compound are not apparent. The presence of the sulfur atom and the polar nitro group could influence the molecule's electronic structure, potentially leading to interesting optical or electronic properties, but its integration into functional high-performance materials has not been a focus of reported research.

Role in the Synthesis of Chemically Related Molecules (e.g., Sulfonated Naphthalene Derivatives)

Sulfonated naphthalene derivatives are crucial in the dye industry and as intermediates in various chemical processes. The synthesis of these compounds typically involves direct sulfonation of the naphthalene ring. While the methylsulfanyl group in this compound could theoretically be oxidized to a sulfonic acid group, this is not a standard route for producing sulfonated naphthalenes. The more common pathways start from naphthalene or naphthols. Consequently, there is no significant body of research highlighting the role of this compound in the synthesis of sulfonated naphthalene derivatives.

Exploration in Organic Reaction Development and Methodology Advancement

The development of new organic reactions and synthetic methodologies often involves exploring the reactivity of uniquely substituted substrates. The reactivity of nitroarenes has been explored in various contexts, for example, in palladium-catalyzed denitrative cross-coupling reactions. In one such study, it was noted that a methylthio-substituted nitrobenzene (B124822) proved to be an inefficient substrate. While this provides some insight into the potential reactivity of similar structures, dedicated studies using this compound to advance organic reaction methodologies are not prominent in the literature. The specific influence of its combined functionalities on novel transformations remains an unexplored area.

Future Directions and Research Perspectives

Development of More Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents like concentrated nitric and sulfuric acids, which present environmental and safety concerns. nih.gov Future research should prioritize the development of greener and more sustainable synthetic methodologies for 2-(methylsulfanyl)-1-nitronaphthalene.

Key areas of focus could include:

Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts could minimize waste and allow for easier catalyst recovery and reuse.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, enhance safety, and allow for easier scalability. nih.gov

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the introduction of nitro and methylsulfanyl groups could lead to highly selective and environmentally benign synthetic routes.

Recent advancements in green chemistry have highlighted several sustainable practices applicable to pharmaceutical and chemical synthesis, such as the use of safer solvents, waste minimization, and the application of renewable feedstocks. jocpr.commdpi.com For instance, a green and facile method for the synthesis of nitro heteroaromatics using potassium peroxymonosulfate (B1194676) in water has been developed, showcasing a move towards more environmentally friendly procedures. scribd.com Similarly, the use of natural base catalysts, such as those derived from waste snail shells, has been demonstrated for the synthesis of other functionalized organic molecules. oiccpress.com

| Sustainable Synthetic Approach | Potential Advantages | Key Research Challenge |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Developing highly active and selective catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Discovering and engineering suitable enzymes |

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing nitro group and the electron-donating (though potentially oxidizable) methylsulfanyl group on the naphthalene (B1677914) ring suggests a rich and underexplored reactivity for this compound.

Future research could delve into:

Selective Reductions: Investigating the selective reduction of the nitro group in the presence of the methylsulfanyl group to access novel amino-functionalized naphthalenes, which are valuable building blocks in medicinal chemistry and materials science.

Oxidation Chemistry: Exploring the controlled oxidation of the methylsulfanyl group to sulfoxide (B87167) or sulfone moieties would generate derivatives with altered electronic properties and potential biological activities.